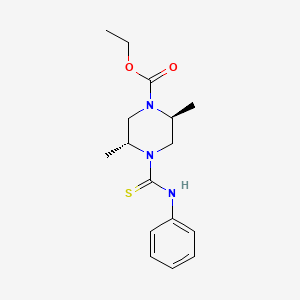
ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring substituted with ethyl, dimethyl, and phenylcarbamothioyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, introduction of the ethyl and dimethyl groups, and the attachment of the phenylcarbamothioyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl (2S,5R)-2-ethyl-5-methyl-piperazine-1-carboxylate
- tert-Butyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Eigenschaften
CAS-Nummer |
6936-32-9 |
|---|---|
Molekularformel |
C16H23N3O2S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O2S/c1-4-21-16(20)19-11-12(2)18(10-13(19)3)15(22)17-14-8-6-5-7-9-14/h5-9,12-13H,4,10-11H2,1-3H3,(H,17,22)/t12-,13+/m1/s1 |
InChI-Schlüssel |
WLJXOFCLTSLVDP-OLZOCXBDSA-N |
Isomerische SMILES |
CCOC(=O)N1C[C@H](N(C[C@@H]1C)C(=S)NC2=CC=CC=C2)C |
Kanonische SMILES |
CCOC(=O)N1CC(N(CC1C)C(=S)NC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


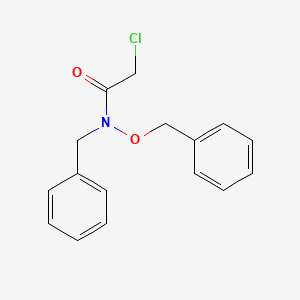



![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)
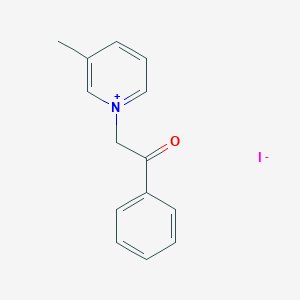
![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
silane](/img/structure/B14721922.png)

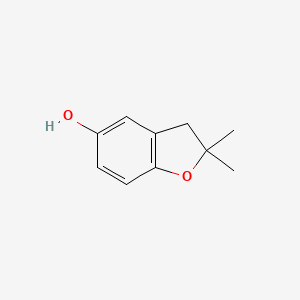
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)
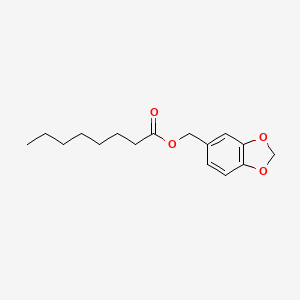
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
